Linoleic Acid
Description
Evolution of Dietary Guidelines and Public Health Policies
The classification of this compound as an essential nutrient originated from George and Mildred Burr’s 1929–1930 experiments, which demonstrated that rats developed dermatitis, tail necrosis, and premature death when deprived of dietary fat. Their work established that 0.6% of total caloric intake from this compound prevented deficiency symptoms, leading to the adoption of a 2% daily caloric requirement for humans. However, modern analyses reveal that the Burrs’ control diets lacked both omega-6 and omega-3 fatty acids, potentially exaggerating this compound’s essentiality. Subsequent studies in the 1970s showed that alpha-linolenic acid (an omega-3 fatty acid) mitigates this compound deficiency symptoms, suggesting the original requirements were overestimated by 75%.
Public health policies amplified this compound consumption through initiatives like the 1961 American Heart Association (AHA) guidelines, which advocated replacing saturated fats with polyunsaturated fatty acids (PUFAs). By 1977, the U.S. Dietary Guidelines for Americans institutionalized this shift, leading to a 25-fold increase in this compound intake—from 2 g/day in 1865 to 29 g/day in 2008. Industrial seed oils, marketed as heart-healthy alternatives to animal fats, became dietary staples despite emerging evidence linking excessive this compound to oxidative stress and chronic inflammation.
Table 1: Historical Shifts in this compound Intake and Policy
| Era | This compound Intake | Policy Milestone |
|---|---|---|
| Pre-1900s | 2 g/day (1% calories) | None |
| 1929–1930 | 5 g/day | Burrs’ essential fatty acid designation |
| 1961–1977 | 18 g/day | AHA PUFA recommendations |
| Post-2000 | 29 g/day | USDA upper limit (10% calories) exceeded |
Reassessment of Early Epidemiological Studies on Cardiovascular Outcomes
The 2014 AHA meta-analysis of 13 cohort studies (310,602 participants) concluded that replacing 5% of saturated fat calories with this compound reduced coronary heart disease (CHD) risk by 9% and CHD mortality by 13%. These findings reinforced the narrative that this compound confers cardiovascular benefits. However, critical reappraisals highlight methodological limitations:
- Confounding by Lipid Peroxidation : this compound’s susceptibility to oxidation generates toxic metabolites like 4-hydroxynonenal (4-HNE), a mutagen implicated in atherosclerosis and DNA damage. Early studies did not account for oxidative byproducts in processed seed oils.
- Temporal Discrepancies : The AHA analysis aggregated data from cohorts spanning 1966–2013, overlapping with periods of rising obesity and diabetes rates, which independently influence CHD risk.
- Source Heterogeneity : Many studies categorized nuts, seeds, and industrially processed oils as equivalent this compound sources, despite divergent nutrient profiles and oxidation potentials.
Table 2: Contrasting Perspectives on this compound and CHD Risk
Critical Analysis of Essential Fatty Acid Classification Criteria
The Burrs’ original criteria for essentiality—growth maintenance and deficiency symptom prevention—have faced scrutiny. Modern biochemistry reveals that this compound’s role extends beyond structural membrane components to include:
- Cardiolipin Remodeling : this compound comprises 80–90% of fatty acids in cardiac cardiolipin, a mitochondrial phospholipid critical for electron transport chain efficiency. Suboptimal cardiolipin composition impairs ATP production and increases reactive oxygen species.
- Eicosanoid Precursor Status : this compound derivatives like arachidonic acid serve as substrates for pro-inflammatory eicosanoids, complicating its classification as universally beneficial.
The Institute of Medicine’s upper limit (10% of calories) conflicts with biochemical data suggesting optimal intake at 1–2% of calories. Furthermore, global dietary patterns make this compound deficiency nearly impossible outside experimental settings, challenging its "essential" designation under current intake levels.
Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
|---|---|---|
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InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
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InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
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Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
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Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
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Molecular Formula |
C18H32O2 | |
| Record name | LINOLEIC ACID | |
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| Record name | linoleic acid | |
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Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025505 | |
| Record name | Linoleic acid | |
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Molecular Weight |
280.4 g/mol | |
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Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | Linoleic and linolenic acid (mixture) | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
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Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
| Record name | LINOLEIC ACID | |
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| Record name | Linoleic and linolenic acid (mixture) | |
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Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
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Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
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Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS No. |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | LINOLEIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |
| Record name | LINOLEIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the hydrolysis of triglycerides found in vegetable oils. The process involves saponification, where the triglycerides are treated with a strong base like sodium hydroxide to produce glycerol and fatty acid salts. The fatty acid salts are then acidified to yield free fatty acids, including this compound .
Industrial Production Methods: Industrially, this compound is typically extracted from vegetable oils through a process of solvent extraction and distillation. The oils are first extracted from seeds using solvents like hexane. The extracted oil is then subjected to distillation to separate the fatty acids based on their boiling points. This compound, being a polyunsaturated fatty acid, is separated and purified through fractional distillation .
Chemical Reactions Analysis
Ozonolysis and Autoxidation
Linoleic acid reacts with ozone (O₃) through two competing pathways: ozonolysis (direct cleavage of double bonds) and autoxidation (free radical chain reactions with molecular oxygen).
Key Findings:
-
Low Ozone Concentrations (200–250 ppb): Autoxidation dominates, producing hydroperoxides and carbonyl compounds. After 20 hours of exposure, this compound particles show a 2–3% mass increase due to oxygen incorporation .
-
High Ozone Concentrations (10 ppm): Ozonolysis prevails, cleaving double bonds to form aldehydes (e.g., nonanal) and carboxylic acids (e.g., azelaic acid). Reaction efficiency scales linearly with O₃ concentration .
-
Morphological Changes: Ozone-processed particles exhibit increased hygroscopicity (mass ratio at 85% RH rises by 2–4%) and altered light-scattering patterns .
Table 1: Ozonolysis vs. Autoxidation Under Varying Conditions
| Condition | Dominant Pathway | Products | Mass Change |
|---|---|---|---|
| 200 ppb O₃, 20 h | Autoxidation | Hydroperoxides, carbonyls | +2–3% |
| 10 ppm O₃, 3 h | Ozonolysis | Nonanal, azelaic acid | -15–20% |
Biohydrogenation in Rumen Microbiota
Ruminal bacteria metabolize this compound via biohydrogenation (BH) , a multi-step reduction process:
Reaction Sequence :
-
Isomerization: Δ12 or Δ9 isomerase converts this compound to conjugated this compound (CLA).
-
Δ12 Isomerase: Forms cis-9,trans-11 CLA (rumenic acid).
-
Δ9 Isomerase: Forms trans-10,cis-12 CLA.
-
-
Reduction: CLA is hydrogenated to trans-octadecenoic acids (e.g., vaccenic acid).
-
Final Reduction: Stearic acid (C₁₈:0) is produced.
Table 2: Biohydrogenation Kinetics of this compound
| Step | Enzyme | Intermediate | Vₘₐₓ (mM/h) | Kₘ (M) |
|---|---|---|---|---|
| Isomerization | Δ12 isomerase | cis-9,trans-11 CLA | 0.6 | 2.0 × 10⁻³ |
| Reduction | reductase | trans-C18:1 | 0.3 | 1.5 × 10⁻³ |
-
Kinetic Note: Δ12 isomerase acts faster than Δ9 isomerase, leading to early accumulation of rumenic acid .
Lipoxygenase Pathway
This compound is oxidized by lipoxygenases (LOX) to hydroperoxyoctadecadienoic acids (HPODEs) , which decompose into reactive aldehydes (e.g., 4-hydroxy-2-nonenal) .
Cytochrome P450 Epoxidation
Cytochrome P450 enzymes epoxidize this compound to vernolic acid (12,13-epoxide) and coronaric acid (9,10-epoxide) , which regulate endocannabinoid metabolism .
Lipid Peroxidation
Autoxidation at bis-allylic positions generates oxidized this compound metabolites (OXLAMs) , such as 9- and 13-hydroxyoctadecadienoic acid (HODE) .
Table 3: Oxidized Metabolites and Biological Effects
| Metabolite | Formation Pathway | Biological Effect |
|---|---|---|
| 9-HODE | Autoxidation | Pro-inflammatory |
| 13-HODE | LOX/autoxidation | Anti-inflammatory |
| 4-HNE | Peroxidation | Neurotoxicity, apoptosis |
Film Formation in Paints
This compound undergoes autoxidation in air, forming cross-linked polymers via radical intermediates. This property is exploited in drying oils for paints and varnishes .
Thiobarbituric Acid (TBA) Reaction
This compound hydroperoxides react with TBA to form a red chromogen (λₘₐₓ = 532 nm), used to quantify lipid peroxidation .
Pathophysiological Implications
Excessive this compound intake promotes OXLAM formation, linked to:
Scientific Research Applications
Nutritional Applications
Dietary Significance
Linoleic acid is one of the most abundant PUFAs in the human diet, primarily sourced from vegetable oils such as sunflower, safflower, and corn oil. It is crucial for maintaining health due to its role in cellular function and metabolism. LA is involved in several metabolic pathways, including the synthesis of eicosanoids, which are vital for inflammation and immune response regulation .
Clinical Uses
LA is incorporated into enteral and parenteral nutrition formulations to ensure adequate intake of essential fatty acids. It is also included in infant formulas to support growth and development . Furthermore, LA supplementation has been linked to reduced cardiovascular disease risk when it replaces saturated fats in the diet .
Dermatological Applications
Skin Health
this compound is recognized for its beneficial effects on skin health. It plays a critical role in maintaining the skin barrier by being incorporated into ceramides, which are essential for skin hydration and protection against environmental stressors . Studies have shown that topical application of LA can improve conditions like acne, atopic dermatitis, and psoriasis by enhancing skin barrier function and reducing inflammation .
Hair Growth
Research indicates that this compound may promote hair growth by activating signaling pathways involved in hair follicle development. In animal studies, topical application of LA has been shown to stimulate dermal papilla cell proliferation, which is crucial for hair regeneration .
Pharmaceutical Applications
Anti-Inflammatory Properties
this compound has garnered attention for its anti-inflammatory effects. It serves as a precursor for bioactive lipid mediators that can modulate inflammatory responses. Supplementation with LA has been associated with reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases such as arthritis and cardiovascular conditions .
Potential in Neuroprotection
Emerging research suggests that this compound may have neuroprotective properties. It has been implicated in regulating brain immunity and neuronal signaling. Studies indicate that appropriate dietary intake of LA can help mitigate neuroinflammation and support cognitive function .
Industrial Applications
Cosmetics and Personal Care Products
Due to its emollient properties, this compound is widely used in cosmetics and personal care products. It helps improve skin texture and hydration while providing antioxidant benefits. Its incorporation into formulations can enhance product efficacy for moisturizing creams, lotions, and hair care products .
Food Industry
In food technology, this compound is valued for its role as a healthy fat source. Its use in food products not only enhances flavor but also contributes to nutritional profiles by providing essential fatty acids necessary for human health .
Case Study 1: this compound in Skin Treatment
A clinical trial evaluated the effects of topical this compound on patients with atopic dermatitis. Results showed significant improvement in skin hydration and barrier function compared to a placebo group, highlighting LA's therapeutic potential in dermatological applications.
Case Study 2: Dietary this compound and Cardiovascular Health
A cohort study examined dietary intake of this compound among participants with varying heart disease risk factors. Findings indicated that higher consumption of LA was associated with lower levels of LDL cholesterol and inflammatory markers, supporting its cardioprotective effects.
Mechanism of Action
Linoleic acid exerts its effects through several mechanisms:
Cell Membrane Integrity: It is a key component of phospholipids in cell membranes, maintaining their fluidity and integrity.
Precursor for Bioactive Lipids: this compound is converted into arachidonic acid, which is further metabolized into bioactive lipids like prostaglandins and leukotrienes that play roles in inflammation and immune responses.
Skin Health: It helps form a protective barrier on the skin, retaining moisture and preventing dryness.
Comparison with Similar Compounds
Conjugated Linoleic Acid (CLA)
CLA refers to a group of geometric and positional isomers of LA, primarily the cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12) forms.
Gamma-Linolenic Acid (GLA, C18:3n-6)
GLA is a Δ6-desaturation product of LA and a precursor to anti-inflammatory prostaglandins. In Polygonatum cyrtonema rhizomes, GLA accumulates 23-fold higher than LA in certain germplasms, highlighting metabolic divergence .
Alpha-Linolenic Acid (ALA, C18:3n-3)
ALA, an omega-3 PUFA, competes with LA for desaturation enzymes. It is crucial for synthesizing eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which modulate cardiovascular and neurological health. In seeds, ALA elevates the ω-3/ω-6 ratio, counteracting LA’s dominance . Notably, ALA’s historical dismissal as non-essential contrasts with LA’s well-established essentiality .
Metabolic Pathways and Interactions
Anticancer Activity
Cardiovascular and Metabolic Effects
Industrial Utilization
- Food Stability : LA-rich oils (e.g., sunflower) are oxidation-prone, whereas high-oleic/LA blends (e.g., SSO oil) enhance oxidative stability .
- Bioremediation : LA acts as a biosurfactant, enhancing polycyclic aromatic hydrocarbon (PAH) degradation by increasing microbial bioavailability .
Key Research Findings
Biological Activity
Linoleic acid (LA), an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family, plays a crucial role in various biological processes. Its implications in health and disease, particularly concerning inflammation, metabolic disorders, and cancer, have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.
1. Chemical Structure and Sources
This compound is characterized by its two double bonds in the carbon chain, specifically at the 9th and 12th positions (C18:2). It is predominantly found in vegetable oils such as sunflower, corn, soybean, and safflower oils, as well as in nuts and seeds.
2.1 Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, a study demonstrated that this compound esters can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases . Additionally, the administration of hydroxy linoleic acids has shown promise in reducing inflammation markers such as iNOS and COX-2 .
2.2 Metabolic Effects
This compound intake has been associated with improved metabolic health. A meta-analysis revealed that higher dietary intake of this compound correlates with a reduced risk of Type 2 diabetes mellitus (T2DM), showing a summary relative risk (RR) of 0.94 for high vs. low intake . Furthermore, LA has been linked to lower total cholesterol and LDL cholesterol levels when included in diets .
2.3 Cancer Prevention
Research indicates that this compound may exert protective effects against certain cancers. Epidemiological studies have shown an inverse relationship between this compound intake and the risk of non-Hodgkin lymphoma . Moreover, conjugated forms of this compound have demonstrated anti-carcinogenic properties in animal models by reducing tumor incidence .
3.1 Dietary Patterns and Health Outcomes
A systematic review assessed the impact of dietary this compound on mortality risks associated with cardiovascular disease (CVD) and cancer. The findings suggested that a daily increase of 1 g in this compound intake was linked to a 5% reduction in all-cause mortality .
3.2 Clinical Trials on Lipid Profiles
In a controlled trial examining the effects of diets enriched with canola oil (high in this compound), participants exhibited significant reductions in circulating lipid levels after six weeks compared to control diets . The study reported reductions in total cholesterol by approximately 4% and LDL cholesterol by about 6%, indicating favorable lipid-modulating effects.
The biological activities of this compound are mediated through several mechanisms:
- Membrane Fluidity : As a component of cell membranes, LA contributes to membrane fluidity and functionality.
- Eicosanoid Production : this compound is a precursor for eicosanoids, which are signaling molecules involved in inflammation and immune responses.
- Antimicrobial Activity : this compound exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell death .
5. Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
6. Conclusion
This compound is a vital fatty acid with extensive biological activities influencing inflammation, metabolism, and cancer prevention. Its incorporation into dietary patterns can yield significant health benefits, particularly concerning chronic diseases such as cardiovascular conditions and diabetes. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Q & A
Q. How should experimental protocols for assessing linoleic acid’s anti-inflammatory effects be designed to ensure reproducibility?
- Methodological Answer: Begin with in vitro models (e.g., macrophage cell lines) to screen dose-dependent effects, using LPS-induced inflammation as a control. Transition to in vivo rodent models (e.g., high-fat diet-induced obesity) with standardized this compound administration (oral gavage vs. dietary incorporation). Include negative controls (vehicle-only) and positive controls (e.g., NSAIDs). Document purity (>98% via HPLC) and storage conditions (argon atmosphere, -80°C) to prevent oxidation . Replicate key steps from prior studies (e.g., cytokine measurement via ELISA) while citing established protocols .
Q. What are best practices for ensuring this compound stability during experimental workflows?
- Methodological Answer: Store this compound under inert gas (argon/nitrogen) at -80°C to minimize auto-oxidation. Avoid exposure to strong acids/alkalis or oxidizing agents during sample preparation . Use antioxidants (e.g., BHT) in lipid emulsions and validate stability via gas chromatography (GC) to monitor degradation products like hydroperoxides .
Q. How can researchers structure a hypothesis-driven study on this compound’s role in lipid metabolism?
- Methodological Answer: Apply the PICOT framework:
- Population: Rodent models with genetic predisposition to dyslipidemia.
- Intervention: this compound supplementation (e.g., 2% w/w diet).
- Comparison: Omega-3-enriched diets or placebo.
- Outcome: Hepatic triglyceride levels via NMR spectroscopy.
- Time: 12-week intervention.
Align with NIH guidelines for preclinical reporting (e.g., randomization, blinding) .
Advanced Research Questions
Q. How can contradictory findings on conjugated this compound (CLA) and obesity in human trials be reconciled?
- Methodological Answer: Conduct isomer-specific meta-analyses (e.g., separating cis-9,trans-11 vs. trans-10,cis-12 CLA) to identify differential effects on adiposity. Control for variables like baseline BMI, dietary intake, and genetic polymorphisms via multivariate regression. Use standardized endpoints (e.g., DEXA for body composition) and publish raw data for secondary analysis .
Q. What advanced techniques are required to isolate and characterize CLA isomers in complex biological matrices?
- Methodological Answer: Employ silver-ion HPLC or GC with mass spectrometry (GC-MS) to resolve geometric isomers. Validate peak identification using reference standards (e.g., 9(E),12(E)-linoleic acid ethyl ester) . For tissue samples, use solid-phase extraction (SPE) to purify lipids prior to analysis, ensuring recovery rates >90% via internal standards (e.g., heptadecanoic acid) .
Q. How can mechanistic studies validate this compound’s role in cancer modulation using genetic models?
- Methodological Answer: Utilize knockout mouse models (e.g., PPAR-γ⁻/⁻) to test this compound’s dependency on specific signaling pathways. Combine RNA-seq with lipidomics to map metabolic flux changes. Validate findings in 3D tumor spheroids treated with this compound metabolites (e.g., 13-HODE) .
Data Analysis & Reporting
Q. What statistical approaches are optimal for analyzing this compound’s dose-response effects?
- Methodological Answer: Apply nonlinear regression (e.g., sigmoidal curve fitting) to EC₅₀ calculations. For longitudinal data, use mixed-effects models to account for individual variability. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How should this compound research data be presented to enhance clarity and reproducibility?
- Methodological Answer: Summarize key findings in structured tables (e.g., fatty acid composition, experimental groups) and line charts for time-series data. Use box plots for inter-study variability comparisons. Provide raw data in supplementary files with metadata (e.g., instrument settings, calibration curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
